2,3,5,6-Tetrafluoroterephthalaldehyde

Descripción general

Descripción

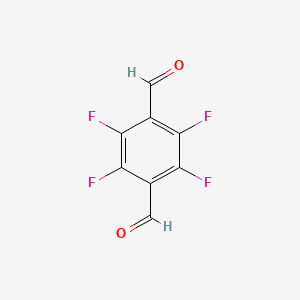

2,3,5,6-Tetrafluoroterephthalaldehyde, also known as this compound, is a fluorinated aromatic aldehyde. Its molecular structure is characterized by the presence of four fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring, along with two aldehyde groups. This unique structure imparts exceptional stability and reactivity to the compound, making it valuable in various synthetic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluoroterephthalaldehyde can be synthesized through several methods. One common approach involves the fluorination of terephthalaldehyde using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction typically requires anhydrous solvents and elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of tetrafluoroterephthalaldehyde often involves large-scale fluorination processes. These processes are optimized for efficiency and yield, utilizing advanced fluorination techniques and equipment. The compound is then purified through distillation or recrystallization to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2,3,5,6-Tetrafluoroterephthalaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or Schiff bases when reacted with amines.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, such as Grignard reagents, to form alcohols.

Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary amines or hydrazines are commonly used under mild conditions.

Addition Reactions: Grignard reagents or organolithium compounds are employed, typically in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

Major Products

Imines and Schiff Bases: Formed from nucleophilic substitution reactions.

Alcohols: Resulting from addition reactions with Grignard reagents.

Carboxylic Acids and Alcohols: Products of oxidation and reduction reactions, respectively.

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : C₈H₂F₄O₂

- Molecular Weight : 206.09 g/mol

- CAS Number : 3217-47-8

- Structure : Contains four fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring, along with two aldehyde groups.

The presence of fluorine enhances its stability and reactivity, making it valuable in synthetic processes. The aldehyde groups enable nucleophilic reactions, which are essential for creating complex organic materials.

Synthesis of Fluorinated Covalent Organic Polymers (F-COPs)

2,3,5,6-Tetrafluoroterephthalaldehyde is utilized in the synthesis of F-COPs. These polymers exhibit remarkable properties such as fluoro-affinity and hydrophobicity, making them suitable for selective adsorption of perfluorinated compounds (PFCs).

Case Study : Research demonstrated that integrating tetrafluoroterephthalaldehyde into F-COPs significantly improved their adsorption capacities for PFCs. The synthesized polymers showed selectivity and stability under various environmental conditions .

Porous Covalent Organic Frameworks (COFs)

The compound serves as a building block for COFs, which are porous materials useful in gas storage and catalysis. The incorporation of tetrafluoroterephthalaldehyde enhances the structural integrity and stability of these frameworks.

Data Table: Performance of COFs with Tetrafluoroterephthalaldehyde

| Property | Value |

|---|---|

| BET Surface Area | >2000 m²/g |

| Crystallinity | Enhanced |

| Stability | High |

| Application | Gas adsorption |

Case Study : A study reported that COFs synthesized with tetrafluoroterephthalaldehyde exhibited superior performance in heterogeneous catalysis compared to traditional materials .

Environmental Remediation

Due to its high adsorption capacity for nitroaromatic compounds, tetrafluoroterephthalaldehyde-based materials are explored for environmental remediation applications.

Data Table: Adsorption Capacities of Tetrafluoroterephthalaldehyde-based Materials

| Compound Type | Adsorption Capacity (mg/g) |

|---|---|

| F-COPs | 160.6 |

| COFs | 236.7 |

These materials are particularly effective in removing contaminants from water samples, showcasing their potential in industrial wastewater treatment .

Biological Applications

In biological contexts, tetrafluoroterephthalaldehyde is being investigated for its potential to develop bioactive molecules and drug candidates due to its unique reactivity.

Drug Development

The compound's stability and reactivity make it a candidate for synthesizing pharmaceuticals with enhanced bioavailability.

Case Study : Research indicates that derivatives of tetrafluoroterephthalaldehyde show promise as drug candidates due to their ability to interact favorably with biological targets .

Industrial Applications

In industry, tetrafluoroterephthalaldehyde is employed in producing advanced materials such as high-performance polymers and coatings.

High-Performance Polymers

The unique properties imparted by the fluorine atoms make these polymers resistant to chemical degradation and thermal stress.

Data Table: Comparison of Polymer Properties

| Property | Standard Polymer | Tetrafluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

This makes tetrafluoroterephthalaldehyde a valuable intermediate in various synthetic processes across multiple industries .

Mecanismo De Acción

The mechanism by which tetrafluoroterephthalaldehyde exerts its effects is primarily through its reactivity with nucleophiles. The presence of fluorine atoms enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is leveraged in various synthetic applications, where the compound acts as a key intermediate in forming complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

Tetrafluoroterephthalic Acid: Similar in structure but with carboxylic acid groups instead of aldehyde groups.

Tetrafluoroterephthalate Esters: Ester derivatives of tetrafluoroterephthalic acid.

Tetrafluoroterephthalonitrile: Contains nitrile groups instead of aldehyde groups.

Uniqueness

2,3,5,6-Tetrafluoroterephthalaldehyde is unique due to its combination of fluorine atoms and aldehyde groups, which confer exceptional stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high chemical resistance and reactivity .

Actividad Biológica

2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA) is a fluorinated organic compound with significant implications in various fields, including materials science and biological applications. Its unique structural properties, stemming from the presence of fluorine atoms, enhance its reactivity and interaction with biological systems. This article reviews the biological activity of TFTA, focusing on its applications in covalent organic frameworks (COFs), its interactions with biological molecules, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 206.09 g/mol

- CAS Number : 3217-47-8

TFTA features four fluorine substituents on a terephthalaldehyde backbone, which significantly alters its electronic properties and enhances its stability compared to non-fluorinated counterparts. This modification leads to improved interactions in various chemical environments.

1. Covalent Organic Frameworks

TFTA has been utilized as a building block in the synthesis of COFs, which are porous materials with applications in gas storage, catalysis, and drug delivery. The incorporation of TFTA into COFs has shown to enhance their structural integrity and stability.

- Case Study : A study demonstrated that introducing TFTA into COF structures significantly improved their crystallinity and surface area, making them suitable for applications such as heterogeneous catalysis and adsorption processes . The BET surface area of these frameworks can exceed 2000 m²/g when optimized with TFTA .

2. Interaction with Biological Molecules

Research indicates that TFTA can interact with various biological molecules due to its aldehyde functionality. These interactions can lead to modifications in protein structures or the formation of stable adducts.

- Case Study : In one study, TFTA was shown to accelerate reactions involving biomolecules by acting as an active aldehyde monomer. This property is particularly beneficial in the development of drug delivery systems where controlled release is essential .

Toxicity and Safety Profile

The safety profile of TFTA is critical for its application in biological systems. Preliminary assessments indicate moderate toxicity levels associated with exposure to TFTA:

| Property | Value |

|---|---|

| Acute Toxicity | H302 (harmful if swallowed) |

| Skin Irritation | H315 (causes skin irritation) |

| Eye Irritation | H319 (causes serious eye irritation) |

| Respiratory Irritation | H335 (may cause respiratory irritation) |

It is essential to handle TFTA under inert conditions to minimize risks associated with exposure .

Efficacy in Drug Delivery

TFTA-modified COFs have shown promise in drug delivery applications due to their high surface area and tunable pore sizes. The ability to encapsulate drugs within these frameworks allows for sustained release profiles.

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoroterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHRAPYKYJKACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439595 | |

| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-47-8 | |

| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoroterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrafluoroterephthalaldehyde contribute to the formation of materials with enhanced mechanical properties?

A1: Tetrafluoroterephthalaldehyde plays a crucial role in creating supramolecular nanotubes with improved mechanical strength. When combined with a pyridine-containing diamine, it forms macrocycles that assemble into nanotubes. The presence of both arene (from the diamine) and perfluoroarene (from Tetrafluoroterephthalaldehyde) units within these nanotubes leads to enhanced arene-perfluoroarene interactions []. These interactions contribute to increased crystallinity and significantly enhance the material's Young's modulus, a measure of stiffness and resistance to deformation [].

Q2: Can you elaborate on the applications of Tetrafluoroterephthalaldehyde in analytical chemistry, specifically in sample preparation techniques?

A2: Tetrafluoroterephthalaldehyde serves as a key building block for synthesizing fluorinated covalent organic polymers (F-COPs) used as adsorbents in solid-phase microextraction (SPME) []. In a study focusing on determining eugenol anesthetics in aquatic products, Tetrafluoroterephthalaldehyde reacted with 1,3,5-tris(4-aminophenyl)benzene to create a porous F-COP []. This F-COP, when used as a coating on an SPME fiber, effectively extracts eugenol anesthetics from complex matrices like fish and shrimp samples, demonstrating its utility in analytical sample preparation [].

Q3: What are the advantages of using Tetrafluoroterephthalaldehyde-based materials in analytical applications like the detection of eugenol anesthetics?

A3: The F-COP derived from Tetrafluoroterephthalaldehyde offers several advantages in analytical applications []. Firstly, the presence of fluorine atoms and the porous structure contribute to a high surface area, enabling efficient adsorption of target analytes like eugenol anesthetics []. Secondly, the F-COP exhibits strong π-π interactions and hydrogen bonding capabilities due to its aromatic rings and imine groups, facilitating selective capture of the target molecules []. These characteristics, combined with good stability and reproducibility, make Tetrafluoroterephthalaldehyde-derived F-COPs promising materials for analytical separations and enrichment in complex samples [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.